2-(4-chloro-2-methylphenoxy)-N-(2,6-dichlorophenyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-chloro-2-methylphenoxy)-N-(2,6-dichlorophenyl)propanamide is an organic compound known for its applications in various scientific fields. This compound features a complex structure with multiple chlorine atoms and phenyl groups, making it a subject of interest in synthetic chemistry and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chloro-2-methylphenoxy)-N-(2,6-dichlorophenyl)propanamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-chloro-2-methylphenol and 2,6-dichloroaniline.
Formation of Intermediate: The phenol is first converted to its corresponding phenoxide by treatment with a base such as sodium hydroxide.
Nucleophilic Substitution: The phenoxide then undergoes a nucleophilic substitution reaction with 2-chloropropionyl chloride to form the intermediate 2-(4-chloro-2-methylphenoxy)propanoyl chloride.
Amidation: Finally, the intermediate reacts with 2,6-dichloroaniline in the presence of a base like triethylamine to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated systems for reagent addition, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-chloro-2-methylphenoxy)-N-(2,6-dichlorophenyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst, converting the amide group to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether or hydrogen gas with a palladium catalyst.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
2-(4-chloro-2-methylphenoxy)-N-(2,6-dichlorophenyl)propanamide has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-(4-chloro-2-methylphenoxy)-N-(2,6-dichlorophenyl)propanamide exerts its effects depends on its application. In biological systems, it may interact with specific enzymes or receptors, disrupting normal cellular processes. The exact molecular targets and pathways can vary but often involve inhibition of key enzymes or interference with cell membrane integrity.
Comparison with Similar Compounds
Similar Compounds
2-(4-chloro-2-methylphenoxy)-N-phenylpropanamide: Lacks the additional chlorine atoms on the phenyl ring.
2-(4-chloro-2-methylphenoxy)-N-(2-chlorophenyl)propanamide: Contains fewer chlorine atoms, potentially altering its reactivity and biological activity.
Uniqueness
2-(4-chloro-2-methylphenoxy)-N-(2,6-dichlorophenyl)propanamide is unique due to the presence of multiple chlorine atoms, which can significantly influence its chemical properties and biological activity. This makes it a valuable compound for specific applications where such characteristics are desired.
Properties
IUPAC Name |
2-(4-chloro-2-methylphenoxy)-N-(2,6-dichlorophenyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl3NO2/c1-9-8-11(17)6-7-14(9)22-10(2)16(21)20-15-12(18)4-3-5-13(15)19/h3-8,10H,1-2H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIZMRAVYMWEJBW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OC(C)C(=O)NC2=C(C=CC=C2Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.